molecular formula C10H14N2O B13303104 3-[(Ethylamino)methyl]benzamide

3-[(Ethylamino)methyl]benzamide

Cat. No.: B13303104
M. Wt: 178.23 g/mol
InChI Key: WTMZWRCUIZHAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Ethylamino)methyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative, characterized by the presence of an ethylamino group attached to the benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylamino)methyl]benzamide typically involves the reaction of 3-formylbenzamide with ethylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylamino)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Ethylamino)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Ethylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Ethylamino)methyl]benzamide is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to molecular targets, improve its solubility, and alter its pharmacokinetic profile compared to similar compounds .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(ethylaminomethyl)benzamide

InChI

InChI=1S/C10H14N2O/c1-2-12-7-8-4-3-5-9(6-8)10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13)

InChI Key

WTMZWRCUIZHAHO-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.